molecular formula C17H10O B026117 1-Pyrenecarboxaldehyde CAS No. 3029-19-4

1-Pyrenecarboxaldehyde

Cat. No. B026117
CAS RN: 3029-19-4
M. Wt: 230.26 g/mol
InChI Key: RCYFOPUXRMOLQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Pyrenecarboxaldehyde involves various chemical reactions, highlighting its versatility and reactivity. For instance, it has been synthesized using sodium dodecyl sulfate as a morphology-directing agent through a re-precipitation method, producing morphologically diverse microstructures like rods, bars, and rectangular plates (Sahoo et al., 2014). Additionally, microwave irradiation has facilitated its condensation with 2-methylbenzothiazole, demonstrating its reactivity and potential in creating complex molecules with nonlinear optical properties (Zhang Jingji, 2015).

Molecular Structure Analysis

The molecular structure of 1-Pyrenecarboxaldehyde has been characterized through various techniques, including SEM, XRD, and computational methods. These studies reveal its aggregated structures and the arrangement of molecules in face-to-face slipped conformations, providing insight into its solid-state behavior and reactivity (Sahoo et al., 2014).

Chemical Reactions and Properties

1-Pyrenecarboxaldehyde participates in various chemical reactions, demonstrating its versatility. It has been used as a building block in the synthesis of fluorescent molecular sensors for mercury (II) ion detection, showcasing its chemical reactivity and application in environmental sensing (Wang et al., 2010).

Physical Properties Analysis

The physical properties of 1-Pyrenecarboxaldehyde, such as its photophysical behavior, have been extensively studied. Its electronic spectra are sensitive to environmental polarity, providing valuable information for probing biological structures and understanding the interactions within cellular membranes (Lianos & Cremel, 1980).

Chemical Properties Analysis

The chemical properties of 1-Pyrenecarboxaldehyde, including its reactivity and interaction with DNA, have been characterized, revealing its ability to bind and intercalate into DNA. This has implications for its use in biochemistry and molecular biology, offering insights into the mechanisms of DNA interaction and the potential for drug development (Grueso & Prado-Gotor, 2010).

Scientific Research Applications

  • Pharmaceutical Field

    • In the pharmaceutical field, 1-Pyrenecarboxaldehyde is also used as an important intermediate . The specific applications and methods of use in this field are not detailed in the sources available to me.
  • Dyestuff Field

    • 1-Pyrenecarboxaldehyde is used in the dyestuff field as an important intermediate . The specific applications and methods of use in this field are not detailed in the sources available to me.
  • Aqueous Solvent

    • In aqueous solvent, the distribution of 1-Pyrenecarboxaldehyde dye is highly dependent on its concentration labels and varies from excimer to monomeric state . A new monomeric peak at 342 nm was observed after heating and cooling treatment at above the concentration . At 10-8M concentration, only monomeric distribution of 1-Pyrenecarboxaldehyde reveals a strong temperature (20-50 oC) induced reversible perturbation of the vibronic band intensities .
  • Surface Functionalization of Carbon Nanotubes (CNTs)

    • The pyrene moiety of 1-Pyrenecarboxaldehyde interacts with the side walls of carbon nanotubes (CNT) through π-π stacking which leads to the uniform immobilization of 1-Pyrenecarboxaldehyde on the CNT surface . Therefore, it is widely used for the surface functionalization of CNTs .
  • Detection of ClO− ions
    • A pyrene-based fluorescent and colorimetric chemodosimeter, PYCN, has been designed and synthesized by the simple condensation of 1-pyrenecarboxaldehyde and 2,3-diaminomaleonitrile . In aqueous media, the chemodosimeter PYCN exhibits remarkably enhanced absorbance, a color change from yellow to colorless, and significant “off–on” fluorescence with blue emission in response to hypochlorite anions . Based on the ClO− promoted de-diaminomaleonitrile reaction, the application of this dye as a ratiometric optical chemodosimeter for ClO− has been investigated .
  • Photonic & Optical Materials
    • 1-Pyrenecarboxaldehyde exhibits reversible tuning properties with temperature and the properties depend upon the solvent environment . This makes it useful in the field of photonic and optical materials .

Safety And Hazards

PCA causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

PCA has been employed as an anodic catalyst for enhancing the performance and stability of an enzymatic biofuel cell . It has also been used for the selective detection of Cu2+ ion from water samples . These applications suggest potential future directions for the use of PCA in biofuel cells and environmental monitoring.

properties

IUPAC Name

pyrene-1-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYFOPUXRMOLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40184373
Record name Pyrene-1-aldehyde
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Alfa Aesar MSDS]
Record name Pyrene-1-aldehyde
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Product Name

1-Pyrenecarboxaldehyde

CAS RN

3029-19-4
Record name 1-Pyrenecarboxaldehyde
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Record name 1-PYRENECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

The procedure used to prepare 1-vinylpyrene was similar to that of K. Tanikawa, T. Ishizuka, K. Suzuki, S. Kusabayashi, and H. Mikawa, Bull. Chem. Soc. Japan, 41, 2719-2722, (1968) Under an argon atmosphere, methyltriphenylphosphonium bromide (0.16 mole) was mixed with butyllithium (0.16 mole of 2.0 M butyllithium in pentane) in dry ether (660 ml.). After the ylid color was obtained (4-8 hr.), pyrene-1-carboxaldehyde (0.14 mole) in dry tetrahydrofuran (500 ml.) was added dropwise. The mixture was stirred overnight under an argon atmosphere. Ether was removed by evaporation under reduced pressure, and the remaining tetrahydrofuran solution was boiled under reflux for 1 hour. After evaporation to dryness under reduced pressure, the residue was dissolved in toluene and the resulting solution was washed with 30% aqueous sodium sulfite solution and water. Toluene was evaporated under reduced pressure to precipitate the crude product, which, after dissolving in hot ethanol and treatment with charcoal, allowed 1-vinylpyrene to crystallize as a yellow powder (53% yield), m. p. 88°-89° C. (lit 88°-89° C.). The structure was confirmed by proton NMR.
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.16 mol
Type
reactant
Reaction Step Three
Name
Quantity
660 mL
Type
reactant
Reaction Step Three
Quantity
0.16 mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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